
1-Azido-5-iodopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-5-iodopentane is an organic compound with the molecular formula C5H10IN3 It is characterized by the presence of both an azido group (-N3) and an iodine atom attached to a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-5-iodopentane can be synthesized through a multi-step process involving the conversion of an alcohol to an azide. One common method involves the reaction of 5-iodopentanol with sodium azide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction typically requires the use of triphenylphosphine and imidazole as catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-5-iodopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, triphenylphosphine, and imidazole in solvents like DMSO.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition of azides with alkynes.
Major Products:
Substitution Reactions: Products include various substituted pentanes depending on the nucleophile used.
Cycloaddition Reactions: The major products are triazoles, which are valuable in medicinal chemistry and materials science.
Applications De Recherche Scientifique
1-Azido-5-iodopentane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Azido-5-iodopentane primarily involves its reactivity due to the azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazoles. This reactivity is harnessed in various applications, including bioorthogonal chemistry, where the azido group can be selectively targeted without interfering with other biological processes .
Comparaison Avec Des Composés Similaires
- 1-Azido-3-iodopropane
- 1-Azido-4-iodobutane
- 1-Azido-6-iodohexane
Comparison: 1-Azido-5-iodopentane is unique due to its specific chain length and the positioning of the azido and iodine groups. This unique structure allows for specific reactivity patterns and applications that may not be achievable with other similar compounds. For example, the pentane chain length provides an optimal balance between reactivity and stability, making it a versatile building block in organic synthesis .
Propriétés
Numéro CAS |
142523-71-5 |
|---|---|
Formule moléculaire |
C5H10IN3 |
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
1-azido-5-iodopentane |
InChI |
InChI=1S/C5H10IN3/c6-4-2-1-3-5-8-9-7/h1-5H2 |
Clé InChI |
DBDTTWIVANTBPM-UHFFFAOYSA-N |
SMILES canonique |
C(CCN=[N+]=[N-])CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


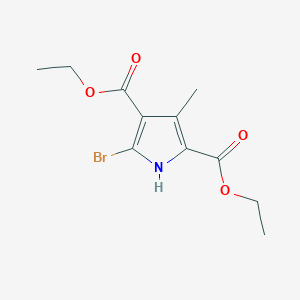

![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)
![(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)
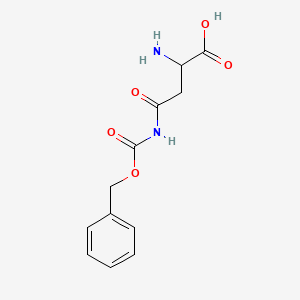
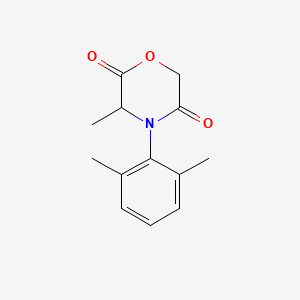
![N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14152616.png)
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)
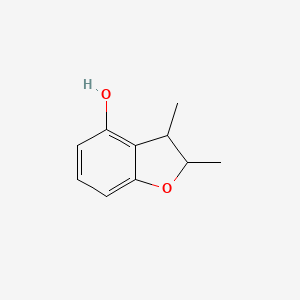
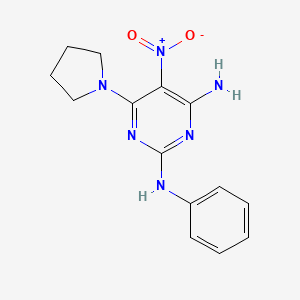
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)

